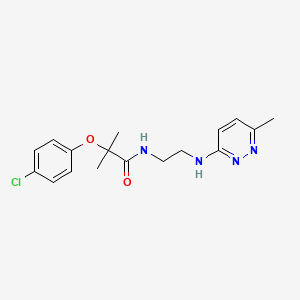

2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O2/c1-12-4-9-15(22-21-12)19-10-11-20-16(23)17(2,3)24-14-7-5-13(18)6-8-14/h4-9H,10-11H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGBSGGBFHQVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

Introduction of the Methyl Group:

Amidation Reaction: The final step involves the reaction of the intermediate with 2-((6-methylpyridazin-3-yl)amino)ethylamine to form the desired propanamide compound. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazine ring, forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups or double bonds within the pyridazine ring, leading to the formation of amines or saturated compounds.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridazine have been studied for their ability to inhibit cancer cell proliferation. A study showed that certain pyridazine derivatives could induce apoptosis in cancer cells, suggesting that the target compound may have similar effects due to its structural components .

Antimicrobial Properties

The presence of the chlorophenoxy group is known to enhance the antimicrobial activity of compounds. Studies have demonstrated that chlorophenoxy derivatives exhibit bactericidal effects against various pathogens. The target compound's potential as an antimicrobial agent warrants further investigation, especially in the context of resistant bacterial strains .

Agrochemical Applications

The compound may also serve as an intermediate in the synthesis of agrochemicals. Compounds with similar structures are often used in the formulation of herbicides and fungicides, contributing to crop protection strategies. The chlorophenoxy moiety is particularly relevant in this context, as it is a common feature in many herbicides .

Study on Anticancer Efficacy

A notable study examined the anticancer effects of a related compound derived from pyridazine. The results indicated a marked reduction in tumor growth in vitro and in vivo models when treated with the compound, suggesting that modifications to the structure can enhance activity against specific cancer types .

Analysis of Antimicrobial Activity

Another investigation focused on the antimicrobial properties of chlorophenoxy derivatives. The findings revealed that these compounds displayed significant activity against Gram-positive and Gram-negative bacteria, providing a basis for exploring the target compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and thereby modulating various cellular pathways. For example, it could inhibit enzymes involved in inflammatory processes or activate receptors that promote cell death in cancer cells.

Comparison with Similar Compounds

Structural Comparison

The compound shares a propanamide backbone with several analogs but differs in substituent groups, which influence physicochemical and biological properties. Key structural analogs include:

Key Observations :

Key Observations :

- Microwave irradiation () reduces reaction time by ~90% and increases yields by 15–20% compared to conventional heating .

- The target compound’s pyridazinylamine coupling step may require optimization to match the efficiency of microwave-assisted protocols used for intermediates like ethyl 2-(4-chlorophenoxy)acetate .

Pharmacological Activity

Key Observations :

Pharmacokinetic and Toxicity Profiles

- Tetrazole analog : Reported to undergo hepatic glucuronidation, with moderate bioavailability in rodent models () .

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide, also known by its CAS number 1203387-26-1, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21ClN4O2. Its structure is characterized by the presence of a chlorophenoxy group and a pyridazinyl moiety, which are known to influence biological activity significantly.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways. For instance, it may target kinases involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It is suggested that the compound could modulate signaling pathways related to inflammation and cancer, potentially through the inhibition of pro-inflammatory cytokines.

- Cell Cycle Arrest : Some studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

The anticancer properties of 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)propanamide have been evaluated in various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF7 (Breast Cancer) | 0.39 | Induction of autophagy without apoptosis |

| NCI-H460 (Lung Cancer) | 0.46 | Significant growth inhibition |

| Hep-2 (Laryngeal Cancer) | 3.25 | Cytotoxic effects observed |

| P815 (Mastocytoma) | 17.82 | Moderate cytotoxic potential |

These results indicate that the compound exhibits potent activity against various cancer types, particularly breast and lung cancers.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been investigated. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases.

Case Studies

- Case Study on MCF7 Cells : A study conducted by Li et al. demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 0.39 µM. The mechanism involved autophagy induction rather than apoptosis, highlighting its unique action profile against breast cancer cells.

- In Vivo Studies : Preliminary in vivo studies have shown promise in using this compound for tumor reduction in animal models, supporting its potential for further development as an anticancer agent.

Q & A

Q. What tabular formats are preferred for reporting physicochemical properties?

- Example Table :

| Property | Method | Value |

|---|---|---|

| Melting Point | DSC | 158–160°C |

| LogP (Lipophilicity) | Shake-Flask | 3.2 ± 0.1 |

| Aqueous Solubility (25°C) | UV-Vis (λ = 254 nm) | 0.12 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.